molecular formula C12H19NO2 B1492516 3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-amine CAS No. 1225731-83-8

3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-amine

Cat. No. B1492516
CAS RN: 1225731-83-8
M. Wt: 209.28 g/mol
InChI Key: CWBWFPCMMANWSJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-amine, also known as MDMP, is a synthetic compound that has a wide range of applications in scientific research. MDMP is used as a reagent in organic synthesis and has been studied for its potential use in drug development.

Scientific Research Applications

3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in the synthesis of metal complexes. It has also been studied for its potential use in drug development, as it has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO).

Mechanism of Action

3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-amine is believed to act as an inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain. By inhibiting the activity of MAO enzymes, 3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-amine can increase the levels of these neurotransmitters, which may have a therapeutic effect in certain conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-amine are not yet fully understood. However, studies have shown that it can act as an anti-inflammatory agent and can modulate the activity of the endocannabinoid system. In addition, it has been found to be an inhibitor of the enzyme monoamine oxidase (MAO), which may have therapeutic effects in certain conditions.

Advantages and Limitations for Lab Experiments

3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-amine is a relatively easy compound to synthesize, and the reaction typically yields a high percentage of product. The compound is also relatively stable and can be stored for long periods of time without significant degradation. However, 3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-amine is relatively expensive and can be toxic if not handled properly.

Future Directions

The potential applications of 3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-amine are vast, and further research is needed to fully understand its biochemical and physiological effects. Future studies should focus on exploring the therapeutic potential of 3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-amine, as well as its potential use in drug development. In addition, further research is needed to better understand the mechanism of action of 3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-amine and to develop more efficient and cost-effective synthesis methods. Finally, studies should also be conducted to explore the potential side effects and toxicity of 3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-amine.

properties

IUPAC Name

3-(4-methoxyphenoxy)-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,8-13)9-15-11-6-4-10(14-3)5-7-11/h4-7H,8-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBWFPCMMANWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)COC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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